molecular formula C24H24N4O2S3 B14976133 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B14976133
M. Wt: 496.7 g/mol
InChI Key: WEQJAVXVYDXHSZ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a complex organic molecule that belongs to the thiazolopyrimidine class of compounds This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a sulfanylidene group, and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core through a cyclization reaction involving a thioamide and a suitable aldehyde or ketone.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, where a sulfur source such as thiourea is used.

    Attachment of the Phenylbutanamide Moiety: The final step involves the coupling of the phenylbutanamide moiety to the thiazolopyrimidine core through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is studied for its interactions with biological macromolecules, which could lead to the discovery of new biochemical pathways or targets.

    Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide: shares similarities with other thiazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O2S3

Molecular Weight

496.7 g/mol

IUPAC Name

2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30)

InChI Key

WEQJAVXVYDXHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S

Origin of Product

United States

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